molecular formula C14H16N2O3 B14460302 5-Ethyl-5-(1-phenylethyl)-1,3-diazinane-2,4,6-trione CAS No. 68996-50-9

5-Ethyl-5-(1-phenylethyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B14460302
CAS No.: 68996-50-9
M. Wt: 260.29 g/mol
InChI Key: ZHQQSGBVXDOXAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-5-(1-phenylethyl)-1,3-diazinane-2,4,6-trione: is a heterocyclic compound that belongs to the class of diazinane derivatives This compound is characterized by its unique structure, which includes a diazinane ring substituted with ethyl and phenylethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-5-(1-phenylethyl)-1,3-diazinane-2,4,6-trione typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the condensation of ethyl acetoacetate with phenylethylamine, followed by cyclization with urea under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated purification systems. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-5-(1-phenylethyl)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: The diazinane ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, R-NH2) facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted diazinane derivatives, hydroxylated compounds, and amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Ethyl-5-(1-phenylethyl)-1,3-diazinane-2,4,6-trione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving the central nervous system.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Ethyl-5-(1-phenylethyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with neurotransmitter receptors in the brain, influencing neural activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-5-(1-phenylethyl)-1,3-diazinane-2,4,6-trione
  • 5-Ethyl-5-(2-phenylethyl)-1,3-diazinane-2,4,6-trione
  • 5-Propyl-5-(1-phenylethyl)-1,3-diazinane-2,4,6-trione

Uniqueness

5-Ethyl-5-(1-phenylethyl)-1,3-diazinane-2,4,6-trione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications.

Properties

CAS No.

68996-50-9

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

5-ethyl-5-(1-phenylethyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C14H16N2O3/c1-3-14(9(2)10-7-5-4-6-8-10)11(17)15-13(19)16-12(14)18/h4-9H,3H2,1-2H3,(H2,15,16,17,18,19)

InChI Key

ZHQQSGBVXDOXAS-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)C(C)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.